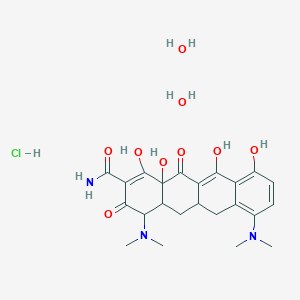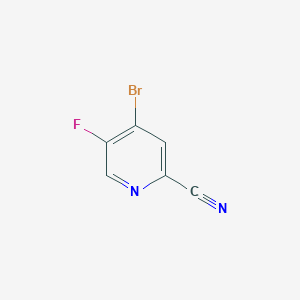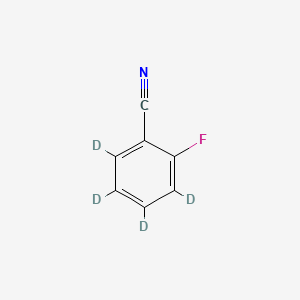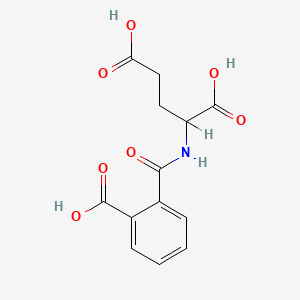
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a thiophene ring at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with thiophene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst (e.g., iron(III) chloride) under controlled temperatures.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines where chlorine atoms are replaced by nucleophiles.
Electrophilic Substitution: Products include brominated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and molecular pathways in biological systems.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine exerts its effects depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.
Materials Science: Its electronic properties facilitate charge transport in organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a thiophene ring.
2,4-Dichloro-5-phenylpyrimidine: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
Propriétés
Formule moléculaire |
C8H4Cl2N2S |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
2,4-dichloro-5-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-5(4-11-8(10)12-7)6-2-1-3-13-6/h1-4H |
Clé InChI |
VUHPJDAYDOQGPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)




![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)
![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)


